2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
The compound 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide features a pyrimidinone core substituted with a cyano group at position 5, a 3-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 4-nitrophenyl group.
Properties
IUPAC Name |
2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5S/c1-30-15-4-2-3-12(9-15)18-16(10-21)19(27)24-20(23-18)31-11-17(26)22-13-5-7-14(8-6-13)25(28)29/h2-9H,11H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQGOJYNWVCAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Acylation Reaction: The final step involves the acylation of the thioether derivative with 4-nitrophenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural analogues differ in the substituents on the pyrimidinone ring and the acetamide side chain.
*Calculated based on molecular formula.
Key Observations :
- Electron-withdrawing groups (e.g., nitro in the target compound vs. sulfamoyl in ) influence solubility and hydrogen-bonding capacity. Nitro groups reduce solubility but enhance electrophilic reactivity.
- Aromatic substituents : Methoxy groups (electron-donating) increase lipophilicity, while furyl groups (heterocyclic) may improve π-π stacking interactions .
- Melting points : Compounds with nitro or sulfamoyl groups (e.g., 8c, target compound) exhibit higher melting points (>270°C) due to stronger intermolecular interactions .
Anticancer and Enzyme Inhibition
- Compound 8c : Demonstrated VEGFR-2 inhibitory activity (IC₅₀ = 0.87 µM) linked to the nitrobenzothiazole group, which enhances binding to kinase active sites .
- Compound ZHK (PDB: ZHK): A dichlorophenyl-substituted analogue showed selective inhibition of LDH-5 (IC₅₀ = 0.87 µM) by mimicking substrate carboxylate groups via its enolic hydroxyl .
Anti-Inflammatory Activity
Spectroscopic and Crystallographic Data
- IR Spectroscopy: The cyano group (~2214–2221 cm⁻¹) and carbonyl (1659–1700 cm⁻¹) are consistent across analogues, confirming structural integrity .
- NMR: Aromatic protons in the 3-methoxyphenyl group (δ ~6.5–7.6) and nitro group protons (δ ~8.0) are diagnostic for distinguishing substituents .
- Crystallography : SHELX-refined structures (e.g., ZHK) highlight the role of substituents in enzyme binding .
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